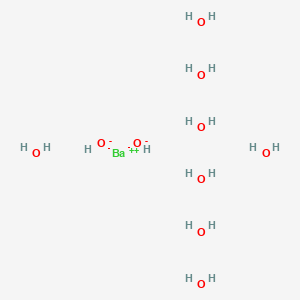
Iron(2+);dichloride;tetrahydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(II) chloride tetrahydrate can be synthesized by dissolving iron in hydrochloric acid. The reaction is as follows:
Fe+2HCl→FeCl2+H2
The resulting solution is then allowed to crystallize, forming the tetrahydrate .
Industrial Production Methods
In industrial settings, Iron(II) chloride tetrahydrate is often produced as a byproduct of steel production. The waste hydrochloric acid from steel pickling processes reacts with iron to form Iron(II) chloride, which is then crystallized to obtain the tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions
Iron(II) chloride tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to Iron(III) chloride.
Reduction: It acts as a reducing agent in various chemical reactions.
Substitution: It can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Reacts with oxidizing agents like chlorine or oxygen.
Reduction: Often used with reducing agents such as sodium borohydride.
Substitution: Reacts with halide salts under aqueous conditions.
Major Products
Oxidation: Iron(III) chloride (FeCl₃)
Reduction: Various reduced iron complexes
Substitution: Different iron halide compounds
Scientific Research Applications
Iron(II) chloride tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of iron complexes.
Biology: Employed in studies involving iron metabolism and transport.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Utilized in wastewater treatment, dyeing processes, and as a precursor for magnetic pigments.
Mechanism of Action
Iron(II) chloride tetrahydrate exerts its effects primarily through its ability to donate electrons, making it an effective reducing agent. In biological systems, it plays a crucial role in iron metabolism, aiding in the formation of hemoglobin and other iron-containing enzymes .
Comparison with Similar Compounds
Similar Compounds
- Iron(III) chloride (FeCl₃)
- Iron(II) sulfate (FeSO₄)
- Iron(II) bromide (FeBr₂)
- Iron(II) iodide (FeI₂)
Uniqueness
Iron(II) chloride tetrahydrate is unique due to its high solubility in water and its ability to form stable tetrahydrate crystals. This makes it particularly useful in aqueous reactions and industrial applications where solubility is a key factor .
Properties
IUPAC Name |
iron(2+);dichloride;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMOXHYUFMBLS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Cl-].[Cl-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7758-94-3 (Parent) | |
| Record name | Iron(2+) chloride, tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
198.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-10-9 | |
| Record name | Iron(2+) chloride, tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile](/img/structure/B7884923.png)

![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)










